ASP6537

Description

Propriétés

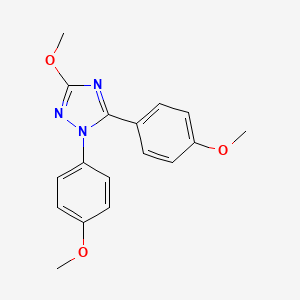

IUPAC Name |

3-methoxy-1,5-bis(4-methoxyphenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-21-14-8-4-12(5-9-14)16-18-17(23-3)19-20(16)13-6-10-15(22-2)11-7-13/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAICMYWONZOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NN2C3=CC=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524699-72-7 | |

| Record name | ASP-6537 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524699727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASP-6537 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN4A42V962 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of ASP6537: A Highly Selective Cyclooxygenase-1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ASP6537, also known as FK881, is a novel small molecule that demonstrates a potent and highly selective inhibitory action against cyclooxygenase-1 (COX-1). This selectivity for COX-1 over its isoform, cyclooxygenase-2 (COX-2), forms the cornerstone of its mechanism of action and is the primary driver of its therapeutic potential and improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide delineates the core mechanism of action of this compound, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism: Selective Inhibition of Cyclooxygenase-1

The primary mechanism of action of this compound is its highly selective, competitive, and reversible inhibition of the COX-1 enzyme. COX-1 is a constitutively expressed enzyme responsible for the production of prostaglandins and thromboxanes, which are key mediators in various physiological processes, including platelet aggregation, gastric cytoprotection, and renal blood flow.

By selectively targeting COX-1, this compound effectively modulates the production of these eicosanoids. A critical consequence of this inhibition is the reduction of thromboxane A2 (TXA2) synthesis in platelets. TXA2 is a potent vasoconstrictor and a crucial promoter of platelet aggregation. Therefore, by inhibiting COX-1, this compound exerts a significant antithrombotic effect.

The remarkable selectivity of this compound for COX-1 over COX-2 is a key feature that distinguishes it from many traditional NSAIDs, which inhibit both isoforms. Inhibition of COX-2 is associated with the anti-inflammatory and analgesic effects of NSAIDs, but also with gastrointestinal and cardiovascular side effects. The high selectivity of this compound is hypothesized to contribute to a more favorable gastrointestinal safety profile.

Signaling Pathway

The mechanism of this compound can be visualized through its impact on the arachidonic acid signaling pathway.

The Biological Activity of Neurokinin-1 (NK1) Receptor Antagonists: A Technical Overview

Disclaimer: Initial searches for the compound "FK881" did not yield specific results. The following guide focuses on the biological activity of Neurokinin-1 (NK1) receptor antagonists, a class of compounds to which "FK881" may belong, based on the commonality of similar compound naming conventions in pharmaceutical research. The data and pathways described herein are representative of well-characterized NK1 receptor antagonists and serve as a comprehensive technical guide for researchers, scientists, and drug development professionals.

Introduction to Neurokinin-1 Receptors and their Antagonists

The Neurokinin-1 receptor (NK1R), also known as the tachykinin receptor 1 (TACR1) or substance P receptor (SPR), is a G protein-coupled receptor (GPCR) predominantly found in the central and peripheral nervous systems.[1] Its primary endogenous ligand is Substance P (SP), a neuropeptide involved in a myriad of physiological and pathophysiological processes, including pain transmission, inflammation, smooth muscle contraction, and the emetic reflex.[1][2][3] The binding of Substance P to NK1R initiates a cascade of intracellular signaling events.[4]

NK1 receptor antagonists are compounds that competitively block the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream effects. These antagonists have been investigated for their therapeutic potential in a wide range of conditions, including chemotherapy-induced nausea and vomiting (CINV), depression, anxiety, and pain.[2][5]

Mechanism of Action and Signaling Pathways

The interaction of Substance P with the NK1 receptor triggers the activation of Gq/11 proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses.[4]

Furthermore, the NK1 receptor can also couple to Gαs-protein, leading to the stimulation of cyclic AMP (cAMP).[4] Upon binding of Substance P, the NK1 receptor is rapidly internalized and then recycled back to the plasma membrane.[3]

NK1 receptor antagonists act by competitively binding to the NK1 receptor, thereby preventing the binding of Substance P and the initiation of these downstream signaling pathways.

Quantitative Biological Activity of Select NK1 Receptor Antagonists

The potency and efficacy of NK1 receptor antagonists are typically quantified by parameters such as the inhibitory constant (Ki), the half-maximal inhibitory concentration (IC50), and the pA2 value. Below is a summary of reported values for several well-studied NK1 receptor antagonists.

| Compound | Parameter | Value | Species/System | Reference |

| EUC-001 | Ki | 5.75 x 10-10 M | Human NK1 Receptor | [6] |

| CP-99994 | pA2 (vs. Substance P) | 10.2 | Guinea-pig ileum myenteric neurons | [7] |

| pA2 (vs. Septide) | 11.9 | Guinea-pig ileum myenteric neurons | [7] | |

| MEN-10581 | pA2 (vs. Substance P) | 7.5 | Guinea-pig ileum myenteric neurons | [7] |

| pA2 (vs. Septide) | 8.4 | Guinea-pig ileum myenteric neurons | [7] | |

| SR140333B | Dose | 3 mg/kg | Rats (in vivo) | [8] |

Experimental Protocols

The biological activity of NK1 receptor antagonists is assessed through a variety of in vitro and in vivo experimental models.

In Vitro Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for the NK1 receptor.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the NK1 receptor are prepared from cultured cells or tissue homogenates.

-

Radioligand Incubation: A known concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist.

-

Separation and Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Models of Substance P-Induced Effects

These models assess the ability of an antagonist to block the physiological effects of Substance P in a living organism.

Example: Inhibition of Substance P-Induced Vasodilation in Humans [9]

-

Subject Preparation: Healthy volunteers are instrumented for measurement of forearm blood flow.

-

Substance P Infusion: Substance P is infused intra-arterially to induce vasodilation, and the change in forearm blood flow is measured.

-

Antagonist Administration: The NK1 receptor antagonist (e.g., L-758,298) is administered intravenously.

-

Challenge with Substance P: The Substance P infusion is repeated, and the change in forearm blood flow is measured again.

-

Data Analysis: The dose-dependent inhibition of Substance P-induced vasodilation by the antagonist is quantified.

Example: Gerbil Foot-Tapping Response [6]

-

Animal Model: Gerbils are used as they exhibit a characteristic foot-tapping behavior in response to central administration of NK1 receptor agonists.

-

Antagonist Pre-treatment: The test antagonist is administered to the animals.

-

Agonist Challenge: A selective NK1 receptor agonist is administered intracerebroventricularly.

-

Behavioral Observation: The frequency of foot-tapping is observed and recorded over a specific period.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced foot-tapping behavior is evaluated.

Conclusion

NK1 receptor antagonists represent a promising class of therapeutic agents with a well-defined mechanism of action. By competitively inhibiting the binding of Substance P to its receptor, these compounds can modulate a variety of physiological processes. The in vitro and in vivo experimental protocols described provide a robust framework for the characterization of their biological activity. While no specific information was found for "FK881," the data presented for other NK1 receptor antagonists offer a comprehensive technical guide for researchers in the field of drug discovery and development. Further investigation would be required to determine if "FK881" is an alternative designation for a known NK1 receptor antagonist or a novel compound within this class.

References

- 1. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]

- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peripheral substance P and neurokinin-1 receptors have a role in inflammatory and neuropathic orofacial pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substance P-induced vasodilatation is mediated by the neurokinin type 1 receptor but does not contribute to basal vascular tone in man - PMC [pmc.ncbi.nlm.nih.gov]

ASP6537: A Deep Dive into its Target Pathway and Downstream Effects

A Technical Guide for Researchers and Drug Development Professionals

Introduction

ASP6537 is an investigational, potent, and highly selective small molecule inhibitor of cyclooxygenase-1 (COX-1). Its high selectivity for COX-1 over COX-2 distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and coxibs, suggesting a therapeutic profile with potentially fewer gastrointestinal side effects. This technical guide provides a comprehensive overview of the target pathway of this compound, its downstream pharmacological effects, and the experimental methodologies used to elucidate its mechanism of action.

Core Target: Cyclooxygenase-1 (COX-1)

The primary molecular target of this compound is cyclooxygenase-1 (COX-1), a constitutively expressed enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins and thromboxanes. By selectively inhibiting COX-1, this compound effectively blocks the synthesis of key prostanoids involved in platelet aggregation and inflammation.

Signaling Pathway and Downstream Consequences

This compound's mechanism of action is centered on its highly selective inhibition of COX-1. This targeted engagement initiates a cascade of downstream effects, primarily impacting platelet function and inflammatory responses.

The primary downstream effect of COX-1 inhibition by this compound is the suppression of thromboxane A2 (TXA2) production in platelets.[1] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By reducing TXA2 levels, this compound exhibits significant antithrombotic activity.[1][2] Furthermore, studies have indicated that this targeted inhibition of COX-1 can also lead to a reduction in neointima formation following vascular injury and can produce anti-inflammatory and analgesic effects.[2][3] A key advantage of this compound's high selectivity is the minimal inhibition of COX-2, which is responsible for producing gastroprotective prostaglandins, thus leading to improved gastrointestinal tolerability compared to less selective NSAIDs.[1][3]

Quantitative Data Summary

The preclinical efficacy and selectivity of this compound have been quantified in a variety of in vitro and in vivo models.

| Parameter | This compound | Aspirin | Diclofenac | Rofecoxib | Reference |

| IC50 Ratio (rhCOX-2/rhCOX-1) | >142,000 | 1.63 | - | - | [1] |

| COX-1/COX-2 Selectivity (Rat Whole Blood) | 650-fold | - | - | - | [3] |

| Antithrombotic Effect (Guinea Pig, ED) | ≥3 mg/kg | 300 mg/kg (not significant) | - | - | [1] |

| Gastric Ulcer Formation (Guinea Pig, NOEL) | 100 mg/kg | <100 mg/kg | - | - | [1] |

| Carrageenan-Induced Paw Edema (Rat, ED30) | 22 mg/kg | - | 3.6 mg/kg | 26 mg/kg | [3] |

| Adjuvant Arthritis Paw Swelling (Rat, ED50) | 17 mg/kg | - | 1.4 mg/kg | 1.8 mg/kg | [3] |

| Acetic Acid-Induced Writhing (Mouse, ED50) | 19 mg/kg | - | 14 mg/kg | >100 mg/kg | [3] |

| Adjuvant Arthritis Hyperalgesia (Rat, ED50) | 1.8 mg/kg | - | 1.0 mg/kg | 0.8 mg/kg | [3] |

Table 1: Summary of Preclinical Quantitative Data for this compound and Comparators.

Key Experimental Protocols

The following sections detail the methodologies employed in pivotal preclinical studies to characterize the pharmacological profile of this compound.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity and selectivity of this compound against recombinant human COX-1 and COX-2.

Methodology:

-

Recombinant human COX-1 or COX-2 enzymes were used.

-

The enzymes were incubated with various concentrations of this compound or a vehicle control.

-

Arachidonic acid was added as the substrate to initiate the enzymatic reaction.

-

The production of prostaglandin E2 (PGE2) was measured using an enzyme immunoassay to determine the level of COX activity.

-

IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the drug concentration.

Electrically Induced Carotid Arterial Thrombosis Model in Guinea Pigs

Objective: To evaluate the in vivo antithrombotic efficacy of this compound.

Methodology:

-

Male Hartley guinea pigs were anesthetized.

-

The carotid artery was exposed, and a thermistor probe was placed distally to monitor blood flow.

-

A platinum wire electrode was inserted into the artery.

-

A continuous electrical current was applied to the electrode to induce endothelial injury and thrombus formation.

-

This compound, aspirin, or vehicle was administered orally prior to the electrical stimulation.

-

The time to occlusion of the carotid artery was measured as the primary endpoint.

Rat Carotid Arterial Balloon Angioplasty Model

Objective: To assess the effect of this compound on neointima formation after vascular injury.

Methodology:

-

Male Sprague-Dawley rats were anesthetized.

-

A balloon catheter was inserted into the external carotid artery and advanced to the common carotid artery.

-

The balloon was inflated to induce endothelial denudation and vascular injury.

-

This compound or vehicle was administered orally for a specified period following the procedure.

-

After the treatment period, the carotid arteries were harvested, sectioned, and stained.

-

The areas of the intima and media were measured to determine the intima-to-media ratio, an indicator of neointimal hyperplasia.

Carrageenan-Induced Paw Edema in Rats

Objective: To determine the anti-inflammatory activity of this compound.

Methodology:

-

Male Wistar rats were used.

-

A subplantar injection of carrageenan was administered to the right hind paw to induce localized inflammation and edema.

-

This compound, a comparator drug, or vehicle was administered orally prior to the carrageenan injection.

-

Paw volume was measured using a plethysmometer at various time points after the carrageenan injection.

-

The percentage of inhibition of paw edema was calculated relative to the vehicle-treated group.

This compound is a highly selective COX-1 inhibitor with potent antithrombotic and anti-inflammatory properties demonstrated in preclinical models. Its unique selectivity profile suggests a potential for a favorable safety profile, particularly with respect to gastrointestinal side effects. The data summarized herein provide a strong rationale for the continued investigation of this compound in relevant clinical indications. The detailed experimental protocols offer a foundation for further research into the nuanced pharmacological effects of selective COX-1 inhibition.

References

- 1. This compound, a novel highly selective cyclooxygenase-1 inhibitor, exerts potent antithrombotic effect without "aspirin dilemma" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of this compound, a selective cyclooxygenase-1 inhibitor, on thrombosis and neointima formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological profile of FK881(this compound), a novel potent and selective cyclooxygenase-1 inhibitor [agris.fao.org]

Investigating the Role of COX-1 in Thrombosis with ASP6537: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the investigation into the role of cyclooxygenase-1 (COX-1) in thrombosis, with a specific focus on the preclinical compound ASP6537. Cyclooxygenase (COX) enzymes are key players in the conversion of arachidonic acid to prostanoids, which are involved in a multitude of physiological and pathological processes, including inflammation, pain, and thrombosis. While non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors are widely used, they are associated with gastrointestinal and cardiovascular side effects, respectively. This has spurred interest in the development of highly selective COX-1 inhibitors as a potential new class of antithrombotic agents with an improved safety profile. This document details the mechanism of action of COX-1 in thrombosis, the pharmacological profile of this compound, and the preclinical evidence supporting its potential as a novel antiplatelet therapy. We present a compilation of quantitative data from key studies, detailed experimental protocols for the assays used to characterize this compound, and visual representations of the relevant biological pathways and experimental workflows.

The Role of COX-1 in Thrombosis: A Rationale for Selective Inhibition

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical event in hemostasis, but its dysregulation can lead to life-threatening conditions such as myocardial infarction and stroke. Platelets play a central role in the initiation and propagation of thrombosis. Upon vascular injury, platelets adhere, activate, and aggregate to form a primary hemostatic plug.

Cyclooxygenase-1 (COX-1) is constitutively expressed in most tissues, including platelets.[1] In platelets, COX-1 is the sole isoform responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for thromboxane A2 (TXA2).[1] TXA2 is a potent vasoconstrictor and a powerful promoter of platelet aggregation, acting through the thromboxane receptor (TP).[2][3] The inhibition of platelet COX-1, and consequently TXA2 synthesis, is the primary mechanism of action for the antiplatelet effects of aspirin.[3]

However, aspirin also inhibits COX-2, which is the inducible isoform of the enzyme. In endothelial cells, COX-2 is involved in the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[2][4] The concurrent inhibition of both pro-thrombotic TXA2 and anti-thrombotic PGI2 by non-selective COX inhibitors like aspirin can lead to a therapeutic challenge known as the "aspirin dilemma," potentially limiting the net antithrombotic benefit and contributing to side effects.[4]

This has led to the hypothesis that a highly selective COX-1 inhibitor could offer a more targeted antiplatelet therapy by selectively blocking the production of TXA2 in platelets without significantly affecting the production of PGI2 in the vasculature. Such a compound could potentially provide potent antithrombotic efficacy with a reduced risk of the side effects associated with less selective agents. This compound is a novel compound that has been investigated for its potential as a highly selective COX-1 inhibitor.

This compound: A Highly Selective COX-1 Inhibitor

This compound has been identified as a potent and exceptionally selective inhibitor of COX-1. Preclinical studies have demonstrated its ability to effectively block platelet aggregation and thrombosis in animal models, while exhibiting a significantly lower propensity for gastrointestinal side effects compared to traditional NSAIDs.

Quantitative Data on the Selectivity and Efficacy of this compound

The following tables summarize the key quantitative data from preclinical studies on this compound, comparing its activity with that of aspirin.

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity

| Compound | rhCOX-1 IC50 (nM) | rhCOX-2 IC50 (nM) | COX-2/COX-1 IC50 Ratio | Reference |

| This compound | 2.1 | >300,000 | >142,000 | [4] |

| Aspirin | 390 | 635 | 1.63 | [4] |

rhCOX-1: recombinant human COX-1; rhCOX-2: recombinant human COX-2; IC50: half maximal inhibitory concentration.

Table 2: In Vitro Inhibition of TXA2 and PGI2 Production in Guinea Pig Tissues

| Compound | Platelet TXB2 Production IC50 (nM) | Aortic 6-keto-PGF1α Production IC50 (nM) | Selectivity Ratio (Aorta/Platelet) | Reference |

| This compound | 11 | 2,700 | 245 | [4] |

| Aspirin | 2,000 | 1,200 | 0.6 | [4] |

TXB2 is the stable metabolite of TXA2; 6-keto-PGF1α is the stable metabolite of PGI2.

Table 3: Antithrombotic Effect of this compound in an Electrically Induced Carotid Artery Thrombosis Model in Guinea Pigs

| Treatment | Dose (mg/kg, p.o.) | Thrombus Weight (mg) | % Inhibition | Reference |

| Vehicle | - | 15.2 ± 1.5 | - | [4] |

| This compound | 3 | 8.9 ± 1.7 | 41.4 | [4] |

| This compound | 10 | 5.4 ± 1.1 | 64.5 | [4] |

| This compound | 30 | 3.1 ± 0.8* | 79.6 | [4] |

| Aspirin | 300 | 10.1 ± 2.4 | 33.6 (not significant) | [4] |

p < 0.05 vs. vehicle. Data are presented as mean ± S.E.M.

Table 4: Effect of this compound on Gastric Ulcer Formation in Guinea Pigs

| Treatment | Dose (mg/kg, p.o.) | Ulcer Index (mm) | Reference |

| Vehicle | - | 0 | [4] |

| This compound | 100 | 0 | [4] |

| Aspirin | 100 | 12.5 ± 3.5 | [4] |

| Aspirin | 300 | 35.1 ± 8.2 | [4] |

p < 0.05 vs. vehicle. Data are presented as mean ± S.E.M.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro COX-1/COX-2 Inhibition Assay

-

Objective: To determine the inhibitory activity and selectivity of this compound against recombinant human COX-1 and COX-2.

-

Enzymes: Recombinant human COX-1 and COX-2.

-

Substrate: Arachidonic acid.

-

Procedure:

-

The enzymes are pre-incubated with various concentrations of the test compound (this compound or aspirin) or vehicle for a specified time at a controlled temperature.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period and then terminated.

-

The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Platelet Aggregation Assay

-

Objective: To assess the effect of this compound on platelet aggregation induced by arachidonic acid.

-

Sample: Platelet-rich plasma (PRP) obtained from citrated whole blood of healthy volunteers or laboratory animals.

-

Agonist: Arachidonic acid.

-

Procedure:

-

PRP is prepared by centrifuging whole blood at a low speed.

-

The platelet count in the PRP is adjusted to a standardized concentration.

-

The PRP is pre-incubated with various concentrations of the test compound or vehicle.

-

Platelet aggregation is initiated by the addition of arachidonic acid.

-

The change in light transmittance through the PRP suspension is monitored over time using an aggregometer. An increase in light transmittance indicates platelet aggregation.

-

The percentage of aggregation is calculated, and the inhibitory effect of the compound is determined.

-

Measurement of Thromboxane B2 (TXB2) and 6-keto-Prostaglandin F1α (6-keto-PGF1α)

-

Objective: To quantify the production of TXA2 and PGI2 by measuring their stable metabolites, TXB2 and 6-keto-PGF1α, respectively.

-

Samples: Plasma, serum, or supernatant from cell/tissue incubations.

-

Method: Enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Procedure (ELISA):

-

Samples and standards are added to microplate wells pre-coated with a capture antibody specific for the metabolite of interest.

-

A fixed amount of enzyme-conjugated metabolite is added to each well, initiating a competitive binding reaction.

-

After incubation, the wells are washed to remove unbound reagents.

-

A substrate solution is added, and the color development is proportional to the amount of bound enzyme-conjugated metabolite.

-

The absorbance is measured using a microplate reader.

-

The concentration of the metabolite in the samples is determined by comparing their absorbance to the standard curve.

-

Electrically Induced Carotid Artery Thrombosis Model (Guinea Pig)

-

Objective: To evaluate the in vivo antithrombotic efficacy of this compound in an arterial thrombosis model.

-

Animal Model: Male Hartley guinea pigs.

-

Procedure:

-

Animals are anesthetized, and one of the carotid arteries is surgically exposed.

-

A stimulating electrode is placed on the surface of the artery.

-

A controlled electrical current is applied to the artery for a specific duration to induce endothelial damage and initiate thrombus formation.

-

Blood flow is monitored using a Doppler flow probe.

-

After a defined period, the thrombosed arterial segment is excised and the wet weight of the thrombus is measured.

-

The test compound or vehicle is administered orally at various time points before the electrical stimulation.

-

Arteriovenous (AV) Shunt Thrombosis Model (Rat)

-

Objective: To assess the antithrombotic effect of this compound in a model of thrombosis under controlled blood flow conditions.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Animals are anesthetized, and an AV shunt is created by connecting the carotid artery to the jugular vein using a piece of silastic tubing.

-

A cotton thread is placed inside the tubing to provide a thrombogenic surface.

-

The shunt is allowed to remain in place for a specific duration, during which blood flows from the artery to the vein through the tubing.

-

After the specified time, the shunt is removed, and the thrombus formed on the cotton thread is carefully extracted and weighed.

-

The test compound or vehicle is administered prior to the placement of the shunt.

-

Visualizing the Core Concepts: Diagrams and Workflows

Signaling Pathway of COX-1 in Platelet Aggregation

References

ASP6537: A Technical Guide to a Highly Selective COX-1 Inhibitor for Thromboxane A2 Synthesis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of ASP6537 as a potent and highly selective cyclooxygenase-1 (COX-1) inhibitor for the investigation of thromboxane A2 (TXA2) synthesis. This compound offers a significant advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin by enabling the targeted inhibition of platelet-derived TXA2 with minimal impact on COX-2-mediated prostacyclin (PGI2) production, thus mitigating the "aspirin dilemma." This guide provides a comprehensive overview of its mechanism of action, quantitative data from key preclinical studies, and detailed experimental protocols to facilitate its application in a research setting.

Data Presentation: Preclinical Efficacy and Safety of this compound

The following tables summarize the key quantitative data from preclinical studies evaluating the selectivity, antithrombotic effects, and gastrointestinal safety of this compound in comparison to aspirin.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Compound | rhCOX-1 IC50 (nM) | rhCOX-2 IC50 (nM) | COX-2/COX-1 IC50 Ratio |

| This compound | 2.1 | >300,000 | >142,000 |

| Aspirin | 1,700 | 2,770 | 1.63 |

Table 2: Inhibition of Thromboxane A2 (TXA2) and Prostacyclin (PGI2) Production

| Study Type | Species | Compound | Dose/Concentration | TXA2 Inhibition (%) | PGI2 Inhibition (%) |

| In Vitro (Platelets) | Guinea Pig | This compound | 1 µM | ~100 | Not significant |

| In Vitro (Aorta) | Guinea Pig | This compound | 1 µM | - | Not significant |

| In Vivo (Plasma) | Aged Rats | This compound | 3 mg/kg | Significant | Not significant |

| In Vitro (Platelets) | Guinea Pig | Aspirin | 100 µM | ~100 | ~50 |

| In Vitro (Aorta) | Guinea Pig | Aspirin | 100 µM | - | Significant |

| In Vivo (Plasma) | Aged Rats | Aspirin | 30 mg/kg | Significant | Significant |

Table 3: In Vivo Antithrombotic Effects in Guinea Pigs

| Compound | Dose (mg/kg) | Thrombus Weight Reduction (%) | Statistical Significance |

| This compound | 3 | Significant | p < 0.05 |

| This compound | 10 | Significant | p < 0.01 |

| This compound | 30 | Significant | p < 0.01 |

| Aspirin | 300 | Tendency to inhibit | Not significant |

Table 4: Gastrointestinal Ulcerogenic Activity in Guinea Pigs

| Compound | Dose (mg/kg) | Ulcer Formation |

| This compound | 100 | No ulcer formation |

| Aspirin | 100 | Ulcerogenic effect observed |

| Aspirin | 300 | Ulcerogenic effect observed |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of arachidonic acid metabolism and a typical experimental workflow for evaluating a selective COX-1 inhibitor like this compound.

Signaling Pathway of Eicosanoid Synthesis

Caption: Arachidonic acid metabolism via COX-1 and COX-2 pathways.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical evaluation workflow for a selective COX-1 inhibitor.

Experimental Protocols

The following are detailed representative protocols for the key experiments cited in the evaluation of this compound. These protocols are synthesized from established methodologies and are intended to provide a comprehensive guide for researchers.

In Vitro COX-1 and COX-2 Selectivity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for recombinant human COX-1 (rhCOX-1) and recombinant human COX-2 (rhCOX-2) to assess its selectivity.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Glutathione (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

This compound and reference compounds (e.g., aspirin) dissolved in DMSO

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

-

96-well microplates

-

Incubator, plate shaker, and microplate reader

Procedure:

-

Enzyme Preparation: Reconstitute and dilute rhCOX-1 and rhCOX-2 enzymes in assay buffer to the desired working concentration.

-

Compound Preparation: Prepare a serial dilution of this compound and the reference compound in DMSO. Further dilute these solutions in assay buffer to the final desired concentrations.

-

Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, heme, and glutathione.

-

Inhibitor Incubation: Add the diluted this compound or reference compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control. Pre-incubate the plate at 37°C for 15 minutes.

-

Enzyme Addition: Add the diluted rhCOX-1 or rhCOX-2 enzyme to the appropriate wells.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate at 37°C for 10 minutes with gentle shaking.

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

PGE2 Measurement: Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve. The COX-2/COX-1 selectivity ratio is calculated by dividing the IC50 for COX-2 by the IC50 for COX-1.

In Vitro Thromboxane A2 and Prostacyclin Production Assays

Objective: To evaluate the effect of this compound on TXA2 production in platelets (a COX-1-dependent process) and PGI2 production in isolated aorta (a COX-2-dependent process).

Materials:

-

Guinea pig whole blood (for platelet-rich plasma) or isolated aorta

-

Collagen or arachidonic acid (platelet agonist)

-

Krebs-Henseleit buffer

-

This compound and reference compounds

-

EIA kits for Thromboxane B2 (TXB2, a stable metabolite of TXA2) and 6-keto-Prostaglandin F1α (6-keto-PGF1α, a stable metabolite of PGI2)

-

Centrifuge, water bath, and microplate reader

Procedure for TXA2 Production in Platelets:

-

Platelet-Rich Plasma (PRP) Preparation: Collect guinea pig whole blood into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Incubation with Inhibitor: Pre-incubate the PRP with various concentrations of this compound or a reference compound at 37°C for 15 minutes.

-

Platelet Stimulation: Add a platelet agonist (e.g., collagen or arachidonic acid) to the PRP and incubate at 37°C for 5 minutes to induce TXA2 synthesis.

-

Sample Collection: Stop the reaction by adding a stopping solution and centrifuge at a high speed (e.g., 2000 x g) for 10 minutes to obtain the supernatant.

-

TXB2 Measurement: Measure the concentration of TXB2 in the supernatant using a competitive EIA kit.

Procedure for PGI2 Production in Isolated Aorta:

-

Aorta Preparation: Euthanize a guinea pig and carefully dissect the thoracic aorta. Cut the aorta into small rings.

-

Incubation with Inhibitor: Place the aortic rings in Krebs-Henseleit buffer and incubate with various concentrations of this compound or a reference compound at 37°C for 30 minutes.

-

PGI2 Synthesis: Incubate the aortic rings in fresh buffer at 37°C for 15 minutes to allow for PGI2 release.

-

Sample Collection: Collect the incubation buffer.

-

6-keto-PGF1α Measurement: Measure the concentration of 6-keto-PGF1α in the collected buffer using a competitive EIA kit.

In Vivo Electrically Induced Carotid Arterial Thrombosis Model in Guinea Pigs

Objective: To assess the antithrombotic efficacy of this compound in an in vivo model of arterial thrombosis.

Materials:

-

Male Hartley guinea pigs

-

Anesthetic (e.g., pentobarbital sodium)

-

Doppler flow probe

-

Bipolar electrode

-

Electrical stimulator

-

This compound and vehicle control

Procedure:

-

Animal Preparation: Anesthetize the guinea pig and expose the right common carotid artery.

-

Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow.

-

Drug Administration: Administer this compound or vehicle intravenously.

-

Thrombus Induction: Place a bipolar electrode on the surface of the carotid artery, distal to the flow probe. Apply a continuous electrical current (e.g., 5 mA) to induce endothelial injury and thrombus formation.

-

Blood Flow Monitoring: Continuously monitor the carotid artery blood flow. The time to occlusion is defined as the time from the start of the electrical stimulation to the point where blood flow ceases.

-

Thrombus Evaluation: After a defined period, excise the thrombosed arterial segment and measure the thrombus weight.

-

Data Analysis: Compare the time to occlusion and thrombus weight between the this compound-treated and vehicle-treated groups.

In Vivo Gastric Ulcer Model in Guinea Pigs

Objective: To evaluate the gastrointestinal safety of this compound by assessing its potential to induce gastric ulcers.

Materials:

-

Male Hartley guinea pigs

-

This compound, aspirin, and vehicle control

-

Dissecting microscope or endoscope

-

Ulcer scoring system

Procedure:

-

Animal Fasting: Fast the guinea pigs for 24 hours before drug administration, with free access to water.

-

Drug Administration: Administer this compound, aspirin, or vehicle orally.

-

Observation Period: Observe the animals for a defined period (e.g., 4-6 hours).

-

Stomach Examination: Euthanize the animals and remove the stomachs. Open the stomachs along the greater curvature and rinse with saline.

-

Ulcer Assessment: Examine the gastric mucosa for the presence of ulcers or lesions using a dissecting microscope or endoscope. The severity of the lesions can be scored based on their number and size (e.g., 0 = no lesions, 1 = small hemorrhages, 2 = one or more small ulcers, etc.).

-

Data Analysis: Compare the ulcer scores between the different treatment groups.

This comprehensive guide provides a solid foundation for researchers interested in utilizing this compound to study the intricate role of COX-1 and TXA2 in physiology and pathophysiology. The provided data and protocols can be adapted to specific research needs, enabling further exploration of this promising pharmacological tool.

The Discovery and Chemical Profile of ASP6537: A Selective COX-1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ASP6537, also known as FK881, is a potent and highly selective cyclooxygenase-1 (COX-1) inhibitor developed by Astellas Pharma, Inc. for potential therapeutic applications in cardiovascular diseases, osteoarthritis, and rheumatoid arthritis. This document provides a comprehensive overview of the discovery, chemical structure, and pharmacological properties of this compound. It includes a summary of its biological activity, a plausible synthetic route, and detailed experimental methodologies for key assays. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to visually articulate the compound's mechanism of action and development process.

Introduction

The enzyme cyclooxygenase (COX) is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes. Two main isoforms of this enzyme have been identified: COX-1 and COX-2. While COX-2 is primarily induced during inflammation and is the target of selective COX-2 inhibitors (coxibs), COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological processes such as platelet aggregation and gastrointestinal cytoprotection.

The development of selective COX-1 inhibitors like this compound is driven by the therapeutic potential of modulating COX-1 activity, particularly in the context of thrombosis. By selectively inhibiting COX-1, this compound aims to reduce the production of pro-thrombotic thromboxane A2 (TXA2) in platelets while sparing the production of anti-thrombotic and vasodilatory prostacyclin (PGI2) in the endothelium, which is primarily mediated by COX-2. This selectivity offers the potential for a potent antithrombotic effect with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Discovery and Development

While the specific details of the initial screening and lead optimization for this compound are not extensively published in the public domain, its development was undertaken by Astellas Pharma, Inc.[1] The compound is currently in the preclinical stage of development for indications including osteoarthritis and rheumatoid arthritis.[1] The discovery of this compound likely involved a targeted drug design approach to achieve high selectivity for the COX-1 enzyme over its COX-2 isoform.

Chemical Structure

The chemical structure of this compound (FK881) is 3-(1-(4-(methylsulfonyl)phenyl)-1H-pyrazol-5-yl)pyridine.

Chemical Formula: C₁₅H₁₃N₃O₂S

Molecular Weight: 311.35 g/mol

CAS Number: 128459-09-6

Synthesis

A detailed, step-by-step synthesis protocol for this compound from Astellas Pharma is not publicly available. However, based on the chemical structure and patents for similar pyrazole-containing compounds, a plausible synthetic route can be proposed. The synthesis of 1,5-diarylpyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

A potential retrosynthetic analysis suggests that this compound could be synthesized from 1-(pyridin-3-yl)ethanone and a 4-(methylsulfonyl)phenylhydrazine derivative.

Biological Activity

This compound is a potent and exceptionally selective inhibitor of the COX-1 enzyme. Its high selectivity is a key feature that distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.

In Vitro Activity

The in vitro inhibitory activity of this compound against recombinant human COX-1 (rhCOX-1) is significant.

| Parameter | Value | Reference |

| rhCOX-1 IC₅₀ | 0.703 nM | [2] |

Selectivity

This compound demonstrates a remarkable selectivity for COX-1 over COX-2.

| Parameter | Value | Reference |

| IC₅₀ ratio (rhCOX-2 / rhCOX-1) | >142,000 |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the efficacy of this compound in various models of inflammation, pain, and thrombosis.

| Model | Species | Efficacy | Reference | |---|---|---| | Carrageenan-induced paw edema | Rat | ED₃₀: 22 mg/kg | | | Adjuvant arthritis (paw swelling) | Rat | ED₅₀: 17 mg/kg | | | Acetic acid-induced writhing | Mouse | ED₅₀: 19 mg/kg | | | Adjuvant arthritis (hyperalgesia) | Rat | ED₅₀: 1.8 mg/kg | | | Electrically induced carotid arterial thrombosis | Guinea pig | Significant antithrombotic effect at ≥3 mg/kg | | | Arteriovenous shunt thrombosis | Rat | Dose-dependent decrease in thrombus protein content | | | Neointima formation after balloon angioplasty | Rat | Reduced neointima formation | |

Gastrointestinal Safety

A key advantage of the high selectivity of this compound for COX-1 is its improved gastrointestinal safety profile compared to traditional NSAIDs.

| Compound | Dose | Ulcerogenic Effect | Reference |

| This compound | 100 mg/kg | No ulcer formation | |

| Aspirin | ≥100 mg/kg | Ulcerogenic effect observed |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by selectively inhibiting the COX-1 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostanoids, including thromboxane A2 (TXA2). In platelets, COX-1 is the primary isoform, and its inhibition leads to a decrease in TXA2 synthesis, thereby reducing platelet aggregation and thrombus formation.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound, based on standard pharmacological methods.

In Vitro COX Inhibition Assay

This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl)

-

Detection system (e.g., ELISA for PGE₂ or colorimetric/fluorometric probe)

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Pre-incubate the mixture to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time at a controlled temperature (e.g., 37°C).

-

Stop the reaction.

-

Measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.

Animals:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

-

Carrageenan (1% w/v in saline)

-

Test compound (this compound)

-

Vehicle control

-

Pletysmometer

Procedure:

-

Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage).

-

After a specified pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

-

Determine the ED₅₀ value.

Acetic Acid-Induced Writhing in Mice

This model is used to evaluate the peripheral analgesic activity of a compound.

Animals:

-

Male Swiss albino mice (20-25 g)

Materials:

-

Acetic acid (0.6% v/v in saline)

-

Test compound (this compound)

-

Vehicle control

Procedure:

-

Administer the test compound or vehicle to the mice.

-

After a pre-treatment period (e.g., 30-60 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

-

Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).

-

Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.

-

Determine the ED₅₀ value.

Experimental Workflow Diagram

The discovery and preclinical development of a selective COX-1 inhibitor like this compound typically follows a structured workflow.

Conclusion

This compound is a novel, potent, and highly selective COX-1 inhibitor with demonstrated efficacy in preclinical models of inflammation, pain, and thrombosis. Its remarkable selectivity for COX-1 over COX-2 translates to a favorable gastrointestinal safety profile, a significant advantage over traditional NSAIDs. The unique pharmacological profile of this compound makes it a promising candidate for further development in the treatment of cardiovascular and inflammatory diseases where selective COX-1 inhibition is desirable. This technical guide provides a comprehensive overview of the available data on this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

ASP6537: A Preclinical Investigation into its Therapeutic Potential in Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASP6537 is a novel, potent, and highly selective cyclooxygenase-1 (COX-1) inhibitor that has demonstrated promising antithrombotic and anti-restenotic effects in preclinical models. By selectively targeting COX-1, this compound effectively inhibits platelet aggregation and thrombus formation, key events in the pathophysiology of acute coronary syndromes and thrombosis following percutaneous coronary interventions (PCI). Furthermore, preclinical data suggests a beneficial role in mitigating neointima formation, a primary driver of in-stent restenosis. This technical guide provides a comprehensive overview of the preclinical data available for this compound, detailing its mechanism of action, efficacy, and safety profile in established animal models of cardiovascular disease. The information presented herein is based solely on preclinical findings, as no clinical trial data for this compound in cardiovascular disease is publicly available at the time of this report.

Introduction

Platelet activation and aggregation are central to the pathogenesis of atherothrombotic cardiovascular diseases. Cyclooxygenase-1 (COX-1) plays a crucial role in this process by catalyzing the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor. While non-selective COX inhibitors like aspirin are mainstays in cardiovascular therapy, they also inhibit COX-2, which is involved in the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. This dual inhibition can lead to an "aspirin dilemma," where the beneficial antithrombotic effects are partially counteracted by the loss of PGI2-mediated vascular protection, and can also be associated with gastrointestinal side effects.

This compound has emerged as a highly selective COX-1 inhibitor, offering the potential for potent antithrombotic efficacy with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This document synthesizes the key preclinical evidence supporting the potential therapeutic applications of this compound in cardiovascular disease.

Mechanism of Action: Selective COX-1 Inhibition

This compound exerts its pharmacological effect through the highly selective inhibition of the COX-1 enzyme. This selectivity is crucial for its proposed therapeutic benefit in cardiovascular disease. By inhibiting COX-1 in platelets, this compound blocks the synthesis of TXA2, thereby reducing platelet aggregation and subsequent thrombus formation. The high selectivity for COX-1 over COX-2 is intended to preserve the production of PGI2 in the vascular endothelium, thus maintaining its vasodilatory and anti-aggregatory effects and potentially avoiding the "aspirin dilemma".[1]

Caption: Proposed mechanism of action of this compound.

Preclinical Efficacy

Antithrombotic Effects

Preclinical studies have demonstrated the potent antithrombotic activity of this compound in various animal models.

| Parameter | This compound | Aspirin | Reference |

| COX-2/COX-1 IC50 Ratio | >142,000 | 1.63 | [1] |

| Effective Antithrombotic Dose (guinea pig carotid artery thrombosis) | ≥3 mg/kg | 300 mg/kg (not statistically significant) | [1] |

| Effect on Thrombus Protein Content (rat arteriovenous shunt) | Dose-dependent decrease | Not Reported | [2] |

| Effect on Bleeding Time (rat) | No prolongation observed | Not Reported | [2] |

-

Electrically Induced Carotid Arterial Thrombosis Model (Guinea Pigs): Male Hartley guinea pigs were anesthetized, and the carotid artery was exposed. A stimulating electrode was placed on the artery, and a continuous electrical current was applied to induce thrombus formation. This compound or aspirin was administered orally before the electrical stimulation. The antithrombotic effect was evaluated by measuring the time to occlusion or the weight of the thrombus.[1]

-

Arteriovenous Shunt Thrombosis Model (Rats): An arteriovenous shunt was created by connecting the carotid artery and the jugular vein with a silk thread-filled tube in anesthetized rats. This compound was administered orally prior to the procedure. The antithrombotic effect was quantified by measuring the protein content of the thrombus formed on the silk thread.[2]

Caption: Experimental workflow for in vivo antithrombotic studies.

Effects on Neointima Formation

In addition to its acute antithrombotic effects, this compound has been investigated for its potential to prevent restenosis following vascular injury.

| Model | Outcome | Result | Reference |

| Rat Carotid Arterial Balloon Angioplasty | Neointima Formation | Reduced | [2] |

-

Rat Carotid Arterial Balloon Angioplasty Model: In anesthetized rats, the common carotid artery was injured by the insertion and inflation of a balloon catheter to denude the endothelium and induce smooth muscle cell proliferation and migration. This compound was administered orally for a specified period following the injury. The effect on neointima formation was assessed by histological analysis of the arterial sections, measuring the intimal and medial areas.[2]

Caption: Experimental workflow for the neointima formation study.

Preclinical Safety Profile

A key potential advantage of this compound is its improved gastrointestinal safety profile compared to non-selective COX inhibitors.

| Parameter | This compound | Aspirin | Reference |

| Ulcerogenic Effect (guinea pig gastric ulcer model) | No ulcer formation at 100 mg/kg | Ulcerogenic at ≥100 mg/kg | [1] |

-

Gastric Ulcer Model (Guinea Pigs): this compound or aspirin was administered orally to guinea pigs. After a defined period, the stomachs were removed and examined for the presence and severity of ulcers.[1]

Conclusion and Future Directions

The preclinical data for this compound strongly suggest its potential as a novel therapeutic agent for the prevention and treatment of thrombotic cardiovascular diseases. Its high selectivity for COX-1 translates to potent antithrombotic effects at doses that do not prolong bleeding time and exhibit a favorable gastrointestinal safety profile in animal models.[1][2] Furthermore, the observed reduction in neointima formation indicates a potential role in preventing restenosis following PCI.[2]

It is critical to emphasize that all available data on this compound is derived from preclinical studies. To date, no clinical trial data has been published to confirm these promising findings in humans. Future clinical investigations will be essential to determine the efficacy, safety, and optimal dosing of this compound in patients with cardiovascular disease. Such studies would need to rigorously evaluate both its antithrombotic efficacy and its long-term impact on cardiovascular outcomes, as well as confirm its purported safety advantages. The transition from these encouraging preclinical results to robust clinical evidence will be the definitive step in establishing the therapeutic role of this compound in cardiovascular medicine.

References

- 1. This compound, a novel highly selective cyclooxygenase-1 inhibitor, exerts potent antithrombotic effect without "aspirin dilemma" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of this compound, a selective cyclooxygenase-1 inhibitor, on thrombosis and neointima formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of Selective COX-1 Inhibition in Oncology: A Technical Guide to ASP6537

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the role of cyclooxygenase-2 (COX-2) in carcinogenesis is well-established, emerging evidence points to a significant and, in some cases, pivotal role for cyclooxygenase-1 (COX-1) in the progression of various cancers.[1][2] Aberrant overexpression of COX-1 has been identified in several tumor types, including ovarian, breast, and hematological malignancies, where it contributes to pro-tumorigenic signaling pathways.[1][3][4] This has spurred interest in the development and application of selective COX-1 inhibitors as novel therapeutic and research agents in oncology.[5] ASP6537, a potent and highly selective COX-1 inhibitor, represents a valuable tool for dissecting the function of COX-1 in cancer and exploring its potential as a therapeutic target. This technical guide provides an in-depth overview of the rationale for targeting COX-1 in cancer research, with a focus on the potential applications of this compound. It includes a summary of preclinical data for selective COX-1 inhibitors, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction: The Rationale for Targeting COX-1 in Cancer

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are key enzymes in the conversion of arachidonic acid to prostaglandins and other prostanoids.[1][2] While COX-2 is the inducible isoform and a well-known mediator of inflammation and cancer, COX-1 is constitutively expressed in most tissues and has traditionally been associated with homeostatic functions.[1][6] However, a growing body of research has challenged this dogma, revealing that COX-1 is overexpressed in several human cancers and can play a crucial role in tumorigenesis.[1][2][4]

In certain cancers, such as high-grade serous ovarian cancer (HGSOC), COX-1 expression is significantly higher than COX-2 and is associated with multiple pro-tumorigenic pathways.[7] Studies have demonstrated that genetic knockdown of COX-1 or its pharmacological inhibition can suppress tumor growth in preclinical models, highlighting its potential as a therapeutic target.[7][8] this compound, with its high selectivity for COX-1, offers a refined tool to investigate these COX-1 dependent mechanisms in cancer.

This compound: A Highly Selective COX-1 Inhibitor

This compound (also known as FK881) is a potent and exceptionally selective inhibitor of COX-1. Its pharmacological profile has been extensively characterized in the context of its antithrombotic and anti-inflammatory effects. The key feature of this compound is its ability to inhibit COX-1 with minimal impact on COX-2, thereby avoiding the gastrointestinal side effects associated with non-selective NSAIDs. While direct oncology studies with this compound are not yet widely published, its properties make it an ideal candidate for investigating the role of COX-1 in cancer.

Quantitative Data: Preclinical Efficacy of Selective COX-1 Inhibition

The following tables summarize key quantitative data from preclinical studies investigating the effects of selective COX-1 inhibitors in cancer models. This data provides a benchmark for the potential efficacy of this compound in similar experimental settings.

Table 1: In Vitro Efficacy of Selective COX-1 Inhibition

| Cell Line | Cancer Type | Selective COX-1 Inhibitor | Concentration | Effect | Reference |

| OVCAR-3 | Ovarian Cancer | SC-560 | 10-50 µM | Inhibition of PGE2 formation | [9] |

| OVCAR-3 | Ovarian Cancer | SC-560 | >50 µM | Decrease in cell number | [9] |

| MCF-7 | Breast Cancer | FR122047 | Not Specified | Induction of cell growth arrest and apoptosis | [4] |

Table 2: In Vivo Efficacy of Selective COX-1 Inhibition

| Animal Model | Cancer Type | Selective COX-1 Inhibitor | Dosage | Effect | Reference |

| Nude Mice (OSE cell allografts) | Ovarian Cancer | SC-560 | Not Specified | Dramatic reduction in tumor growth | [8] |

| Mice (410.4 mammary tumor cell line) | Breast Cancer | SC-560 | Not Specified | Significant inhibition of tumor growth | [3] |

| Nude Mice (SKOV-3 xenograft) | Ovarian Cancer | SC-560 | COX-1-specific inhibitory dosages | Slight to moderate reduction of tumor growth | [1] |

Signaling Pathways and Experimental Workflows

The pro-tumorigenic effects of COX-1 are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and provide examples of experimental workflows to investigate the effects of this compound.

COX-1 Signaling in Ovarian Cancer

In ovarian cancer, particularly HGSOC, COX-1 overexpression leads to the production of prostaglandins, such as PGE2 and PGI2, which can promote angiogenesis and cell proliferation.[8][9]

Proposed Role of COX-1 in CML and TKI Resistance

In Chronic Myeloid Leukemia (CML), the proto-oncogene EVI1 can upregulate PTGS1 (the gene encoding COX-1).[5] This may contribute to resistance to tyrosine kinase inhibitors (TKIs). Inhibition of COX-1 could potentially restore sensitivity to TKIs.

Experimental Workflow: Assessing this compound in Ovarian Cancer Cell Lines

This workflow outlines a typical in vitro experiment to evaluate the effect of this compound on ovarian cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on cancer cells, adapted from studies on other selective COX-1 inhibitors.

Cell Culture and Treatment

-

Cell Lines: OVCAR-3 (human ovarian adenocarcinoma) and SKOV-3 (human ovarian adenocarcinoma) cell lines can be obtained from the American Type Culture Collection (ATCC).

-

Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: A stock solution of this compound should be prepared in dimethyl sulfoxide (DMSO). For experiments, cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Prostaglandin E2 (PGE2) Measurement (ELISA)

-

Culture cells in 6-well plates until they reach 80-90% confluency.

-

Treat the cells with this compound for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit according to the manufacturer's instructions.

-

Normalize the PGE2 concentration to the total protein content of the cells in each well.

In Vivo Xenograft Model

-

Animals: Use 6-8 week old female athymic nude mice.

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 OVCAR-3 cells suspended in 100 µL of Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Measure tumor volume every 3-4 days using calipers (Volume = 0.5 x length x width^2).

-

This compound Administration: Once tumors reach a palpable size (e.g., 100 mm^3), randomize the mice into treatment and control groups. Administer this compound or vehicle control daily via oral gavage.

-

Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period. Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).

Conclusion and Future Directions

The evidence strongly suggests that COX-1 is a valid and compelling target in certain cancers. This compound, as a highly selective COX-1 inhibitor, is an invaluable tool for the cancer research community. Future research should focus on:

-

Directly evaluating this compound in a broad range of cancer cell lines and preclinical models, particularly those with high COX-1 expression.

-

Investigating the synergistic potential of this compound with existing cancer therapies, such as TKIs in CML or chemotherapy in ovarian cancer.

-

Identifying predictive biomarkers for sensitivity to COX-1 inhibition to enable patient stratification in potential future clinical trials.

The exploration of this compound in oncology holds the promise of uncovering novel therapeutic strategies and deepening our understanding of the complex role of cyclooxygenase pathways in cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Cyclooxygenase-1 (COX-1) and COX-1 Inhibitors in Cancer: A Review of Oncology and Medicinal Chemistry Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cyclooxygenase-1 (COX-1) and COX-1 Inhibitors in Cancer: A Review of Oncology and Medicinal Chemistry Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ASP-6537 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. The role of cyclooxygenases in inflammation, cancer, and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aberrant over-expression of COX-1 intersects multiple pro-tumorigenic pathways in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase-1 Is a Potential Target for Prevention and Treatment of Ovarian Epithelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols: ASP6537 In Vitro Platelet Aggregation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP6537 is a reversible cyclooxygenase-1 (COX-1) inhibitor that has been investigated as an antiplatelet agent.[1] The inhibition of COX-1 in platelets blocks the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent mediator of platelet activation and aggregation.[2][3][4] This mechanism is crucial for reducing the risk of thrombotic events.[2] This document provides a detailed protocol for assessing the in vitro effect of this compound on platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for platelet function testing.[5][6]

Data Presentation

The following table is a template illustrating how to present quantitative data from an in vitro platelet aggregation assay for this compound. The values provided are for illustrative purposes only and do not represent actual experimental data.

| This compound Concentration (µM) | Agonist | Maximum Aggregation (%) | % Inhibition | IC₅₀ (µM) |

| 0 (Vehicle Control) | Arachidonic Acid (1 mM) | 85 ± 5 | 0 | |

| 1 | Arachidonic Acid (1 mM) | 60 ± 7 | 29.4 | |

| 5 | Arachidonic Acid (1 mM) | 40 ± 6 | 52.9 | ~4.5 |

| 10 | Arachidonic Acid (1 mM) | 25 ± 4 | 70.6 | |

| 50 | Arachidonic Acid (1 mM) | 10 ± 3 | 88.2 | |

| 0 (Vehicle Control) | Collagen (2 µg/mL) | 90 ± 4 | 0 | |

| 1 | Collagen (2 µg/mL) | 75 ± 5 | 16.7 | |

| 5 | Collagen (2 µg/mL) | 55 ± 6 | 38.9 | ~7.0 |

| 10 | Collagen (2 µg/mL) | 40 ± 5 | 55.6 | |

| 50 | Collagen (2 µg/mL) | 20 ± 4 | 77.8 |

Signaling Pathway

Caption: COX-1 signaling pathway and inhibition by this compound.

Experimental Workflow

Caption: Workflow for in vitro platelet aggregation assay.

Experimental Protocols

Principle of Light Transmission Aggregometry (LTA)

LTA is the reference method for measuring platelet function.[7] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[5][8] Initially, the PRP is turbid due to the suspended platelets, allowing minimal light to pass through.[7] When a platelet agonist is added, the platelets activate and clump together, causing the plasma to become more transparent and increasing light transmission.[8] The aggregometer records this change over time, and the extent of aggregation is proportional to the increase in light transmission.[9]

Reagents and Materials

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Human whole blood (from healthy, drug-free donors)

-

3.2% Sodium Citrate anticoagulant

-

Arachidonic Acid (AA)

-

Collagen

-

Adenosine diphosphate (ADP)

-

Saline

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Light Transmission Aggregometer

-

Centrifuge

-

Hematology analyzer

-

Pipettes and tips

-

Cuvettes with stir bars

Protocol

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

To obtain PRP, centrifuge the whole blood at 200 x g for 10 minutes at room temperature with the brake off.

-

Carefully transfer the upper layer (PRP) to a new polypropylene tube.

-

To obtain PPP, centrifuge the remaining blood at 2,500 x g for 15 minutes at room temperature.

-

Collect the supernatant (PPP).

-

Determine the platelet count in the PRP using a hematology analyzer and adjust to a final concentration of approximately 3 x 10⁸ platelets/mL with PPP.

-

-

Preparation of this compound and Agonists

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in saline to achieve the desired final concentrations.

-

Prepare stock solutions of agonists (e.g., Arachidonic Acid at 100 mM in ethanol, Collagen at 200 µg/mL, ADP at 5mM). Dilute with saline to the desired final working concentrations.

-

-

Platelet Aggregation Assay

-

Set up the light transmission aggregometer to maintain a constant temperature of 37°C.[8]

-

Pipette 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.

-

Place the cuvette in the heating block of the aggregometer and incubate for at least 2 minutes.

-

Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the corresponding PPP.[8]

-

Add 50 µL of the desired concentration of this compound (or vehicle control) to the PRP and incubate for 2-5 minutes while stirring.

-

Add 50 µL of the platelet agonist to initiate platelet aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis

-

The maximum percentage of platelet aggregation is calculated from the aggregation curve.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of platelet aggregation).

-

References

- 1. Inhibition of platelet aggregation and arachidonate metabolism in platelets by procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of platelet aggregation and thromboxane production by low concentrations of aspirin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Effects of low-dose aspirin on in vitro platelet aggregation in the early minutes after ingestion in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platelet aggregation in response to ADP is highly variable in normal donors and patients on anti-platelet medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deaggregation is an integral component of the response of platelets to ADP in vitro: kinetic studies of literature and original data - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ASP6537 in a Rat Arteriovenous Shunt Thrombosis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP6537 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme crucial for the synthesis of thromboxane A2 (TXA2) in platelets.[1][2] TXA2 is a key mediator of platelet activation and aggregation, processes central to thrombus formation. Consequently, this compound is under investigation as a promising antiplatelet agent for the prevention of arterial thrombosis.[3] The rat arteriovenous (AV) shunt thrombosis model is a widely utilized in vivo assay to evaluate the efficacy of antithrombotic compounds. This model mimics the conditions of arterial thrombosis and allows for the quantification of thrombus formation.

These application notes provide a detailed protocol for utilizing this compound in a rat arteriovenous shunt thrombosis model, including data presentation and visualization of the relevant signaling pathway.

Mechanism of Action of this compound

This compound exerts its antithrombotic effect by selectively inhibiting the COX-1 enzyme in platelets. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for TXA2. The subsequent reduction in TXA2 levels leads to decreased platelet activation, aggregation, and ultimately, a reduction in thrombus formation.[4][5][6][7][8]

Data Presentation

The antithrombotic efficacy of this compound in the rat arteriovenous shunt model is typically assessed by measuring the reduction in thrombus weight or protein content at various doses. The following table summarizes the expected dose-dependent antithrombotic effect of this compound.

| Compound | Dose (mg/kg) | Route of Administration | Thrombus Inhibition (%) | Effect on Bleeding Time |

| Vehicle Control | - | p.o. or i.v. | 0 | No significant effect |